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Compound of Interest

Compound Name: Diisopropyl oxalate

Cat. No.: B1595506

For researchers, scientists, and professionals in drug development, accurate structural
elucidation of chemical compounds is paramount. Nuclear Magnetic Resonance (NMR)
spectroscopy is a cornerstone technique for this purpose. This guide provides a detailed
analysis of the 1H and 13C NMR spectra of diisopropyl oxalate, offering a clear interpretation
of its spectral features and a comparison with expected values.

Chemical Structure and Symmetry

Diisopropyl oxalate, with the chemical formula C8H1404, possesses a symmetrical structure.
[L1[2][31[4][5][6][7] This symmetry is crucial in interpreting its NMR spectra, as it leads to fewer
signals than the total number of protons or carbons might suggest. The molecule consists of a
central oxalate core connected to two isopropyl groups.

1H NMR Spectral Analysis

The 1H NMR spectrum of diisopropyl oxalate is characterized by two distinct signals, a direct
consequence of the molecule's symmetry.

Table 1: 1H NMR Data for Diisopropyl Oxalate (400 MHz, CDCI3)[8]
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. . Coupling
Chemical Shift L . )
Multiplicity Integration Constant (J, Assignment
(3, ppm)
Hz)
5.13 Heptet 2H 6.3 CH
1.33 Doublet 12H 6.2 CH3

The downfield signal at 5.13 ppm corresponds to the two equivalent methine (CH) protons of
the isopropyl groups. Its multiplicity is a heptet, resulting from coupling with the six neighboring
methyl protons on each side, consistent with the n+1 rule (6+1=7). The integration value of 2H
confirms the presence of two chemically equivalent protons.

The upfield signal at 1.33 ppm is assigned to the twelve equivalent methyl (CH3) protons of the
two isopropyl groups. The signal appears as a doublet due to coupling with the single adjacent
methine proton (1+1=2). The integration of 12H further supports this assignment.

13C NMR Spectral Analysis

The 13C NMR spectrum of diisopropyl oxalate displays three distinct signals, reflecting the
three unique carbon environments in the molecule.

Table 2: 13C NMR Data for Diisopropyl Oxalate (100 MHz, CDCI3)[8]

Chemical Shift (6, ppm) Assighment

157.96 C=0 (Ester Carbonyl)
71.44 CH (Isopropy! Methine)
21.63 CH3 (Isopropy! Methyl)

The most downfield signal at 157.96 ppm is attributed to the two equivalent carbonyl carbons
(C=0) of the oxalate group. The chemical shift is characteristic of ester carbonyl carbons. The
signal at 71.44 ppm corresponds to the two equivalent methine carbons (CH) of the isopropyl
groups. The most upfield signal at 21.63 ppm is assigned to the four equivalent methyl carbons
(CH3) of the isopropyl groups.
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Experimental Protocols

NMR Sample Preparation: A sample of diisopropyl oxalate (approximately 10-20 mg) is
dissolved in deuterated chloroform (CDCI3, approximately 0.6 mL) in a standard 5 mm NMR
tube. The solution is thoroughly mixed to ensure homogeneity.

1H NMR Spectroscopy: Proton NMR spectra are acquired on a 400 MHz NMR spectrometer.
Standard acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1
second, and 16 scans. The free induction decay (FID) is processed with a line broadening of
0.3 Hz.

13C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on a 100 MHz NMR
spectrometer with proton decoupling. A spectral width of 250 ppm, a relaxation delay of 2
seconds, and 1024 scans are typically used. The FID is processed with a line broadening of 1.0
Hz.

Structure-Spectra Correlation

The following diagram illustrates the relationship between the chemical structure of
diisopropyl oxalate and its characteristic NMR signals.
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Diisopropyl Oxalate Structure-NMR Correlation
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Caption: Correlation of diisopropyl oxalate's structure with its NMR signals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Interpreting the 1H and 13C NMR Spectra of
Diisopropyl Oxalate: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1595506#interpreting-1h-nmr-and-13c-nmr-spectra-
of-diisopropyl-oxalate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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